Bis(pentamethylcyclopentadienyl)manganese(II)
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Overview
Description
. This compound is a derivative of manganocene, where the cyclopentadienyl ligands are substituted with pentamethylcyclopentadienyl groups. It is a solid at room temperature and is known for its stability and unique electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(pentamethylcyclopentadienyl)manganese(II) can be synthesized through the reaction of manganese(II) chloride with sodium pentamethylcyclopentadienide in tetrahydrofuran (THF) as a solvent . The reaction is typically carried out under an inert atmosphere to prevent oxidation of the manganese center.
Industrial Production Methods: While specific industrial production methods for bis(pentamethylcyclopentadienyl)manganese(II) are not widely documented, the synthesis generally follows similar laboratory procedures, scaled up to meet industrial demands. The use of inert atmospheres and controlled reaction conditions are crucial to ensure the purity and yield of the product .
Types of Reactions:
Substitution: Ligand substitution reactions can occur, where the pentamethylcyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand exchange can be facilitated by using strong nucleophiles or electrophiles under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction may produce manganese(I) complexes .
Scientific Research Applications
Bis(pentamethylcyclopentadienyl)manganese(II) has several applications in scientific research:
Mechanism of Action
The mechanism of action of bis(pentamethylcyclopentadienyl)manganese(II) involves its ability to participate in electron transfer reactions due to the presence of the manganese center. The pentamethylcyclopentadienyl ligands stabilize the manganese center, allowing it to undergo various redox reactions . The compound can interact with molecular targets through coordination bonds, influencing various molecular pathways .
Comparison with Similar Compounds
Bis(cyclopentadienyl)manganese(II) (Manganocene): This compound is similar but lacks the methyl groups on the cyclopentadienyl ligands.
Bis(pentamethylcyclopentadienyl)iron(II): Similar structure but with iron as the central metal.
Bis(pentamethylcyclopentadienyl)cobalt(II): Similar structure but with cobalt as the central metal.
Uniqueness: Bis(pentamethylcyclopentadienyl)manganese(II) is unique due to the presence of the pentamethylcyclopentadienyl ligands, which provide greater stability and distinct electronic properties compared to its non-methylated counterparts . This makes it particularly useful in applications requiring stable and reactive organometallic compounds .
Properties
InChI |
InChI=1S/2C10H15.Mn/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3; |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEXWXWETMUIKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.[Mn] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Mn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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